(R)-2-アミノ-3-(4-ブロモ-1H-インドール-3-イル)プロパン酸

説明

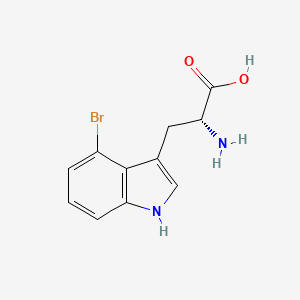

®-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid is a chiral amino acid derivative featuring a brominated indole moiety

科学的研究の応用

化学的性質と構造

“(R)-2-アミノ-3-(4-ブロモ-1H-インドール-3-イル)プロパン酸”は、分子式C11H10BrNO2の化学化合物です . これはまた、“4-BROMO-D-TRYPTOPHAN”として知られており、分子量は268.11です .

分析化学における誘導体化

この化合物は、2-ブロモ-4'-ニトロアセトフェノン(BNAP)による誘導体化後のヒト血漿サンプル中のトリプトファン(Trp)とその10種類の代謝物の定量のための、新しい高速逆相超高性能液体クロマトグラフィー(RP-UHPLC)とタンデム質量分析法(MS/MS)を組み合わせた方法で使用されてきました . この方法は、さまざまな神経変性疾患や神経障害に関連するTrp代謝物の定量のための、正確で信頼性の高いアプローチを提供します .

工業的バイオ製造

この化合物は、必須アミノ酸であるトリプトファンの誘導体です。 トリプトファン誘導体は、トリプトファン代謝経路で生成されるさまざまな芳香族化合物です . これらの誘導体は、高い付加価値を持ち、化学、食品、ポリマー、製薬業界で広く使用されています . それらは、病気の治療と生活の質の向上において重要な役割を果たしています . 生合成法は、代謝工学と合成生物学、システム生物学を組み合わせ、大腸菌、コリネバクテリウムグルタミカムなどの関連する微生物のトリプトファン生合成経路を使用して、人工生合成経路を再構築します .

神経変性疾患

必須アミノ酸L-トリプトファン(Trp)の多くの生物学的に活性な代謝物は、さまざまな神経変性疾患や神経障害に関連しています . これらの代謝物の定量のための正確で信頼性の高い方法が必要です .

タンパク質生合成における役割

“(R)-2-アミノ-3-(4-ブロモ-1H-インドール-3-イル)プロパン酸”が関連するトリプトファンは、3つの芳香族アミノ酸の1つであり、インドール環を含む唯一のアミノ酸です . トリプトファンは、タンパク質やペプチドの生合成と代謝回転に関与するだけでなく、体内に吸収され、一連の生物活性を持つ多効果の小さな化合物に変換されます .

将来の潜在的な用途

この化合物は、トリプトファンとその誘導体の生合成における役割を考えると、神経変性疾患の新しい治療法の開発、工業的バイオ製造プロセスの最適化、分析化学技術の進歩において、将来の用途の可能性があります .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid typically involves the bromination of an indole precursor followed by the introduction of the amino acid side chain. One common method includes:

Bromination of Indole: The indole ring is brominated using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dimethylformamide (DMF) at room temperature.

Formation of Amino Acid Side Chain: The brominated indole is then subjected to a Strecker synthesis, where it reacts with potassium cyanide (KCN) and ammonium chloride (NH4Cl) to form the corresponding amino nitrile. This intermediate is subsequently hydrolyzed under acidic conditions to yield the desired amino acid.

Industrial Production Methods: Industrial production methods for ®-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Types of Reactions:

Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of various oxidized derivatives.

Reduction: Reduction of the brominated indole can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding reduced products.

Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium thiolate (KSR).

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous solution, H2O2 in acetic acid.

Reduction: LiAlH4 in ether, NaBH4 in methanol.

Substitution: NaOCH3 in methanol, KSR in dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Indole-2-carboxylic acid derivatives.

Reduction: Indole-3-ylmethanol derivatives.

Substitution: Indole derivatives with various substituents replacing the bromine atom.

Chemistry:

Organic Synthesis: ®-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid serves as a valuable building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biology:

Biochemical Studies: The compound is used in studies investigating the role of indole derivatives in biological systems, including their interactions with enzymes and receptors.

Medicine:

Drug Development: Due to its structural similarity to tryptophan, ®-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid is explored as a potential lead compound for the development of new therapeutic agents targeting neurological and psychiatric disorders.

Industry:

Material Science: The compound’s unique properties make it a candidate for the development of novel materials with specific electronic and optical characteristics.

作用機序

The mechanism of action of ®-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid involves its interaction with various molecular targets, including enzymes and receptors. The indole moiety can mimic the structure of tryptophan, allowing it to bind to tryptophan-dependent enzymes and receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, including those involved in neurotransmission and signal transduction.

類似化合物との比較

Tryptophan: An essential amino acid with a similar indole structure but lacking the bromine substitution.

5-Bromoindole: A simpler brominated indole derivative without the amino acid side chain.

Indole-3-acetic acid: A naturally occurring plant hormone with an indole structure but different functional groups.

Uniqueness: ®-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid is unique due to its combination of a brominated indole moiety and an amino acid side chain. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in scientific research.

特性

IUPAC Name |

(2R)-2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKIVYVSESEHFZ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)Br)C(=CN2)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444494 | |

| Record name | 4-Bromo-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219943-61-0 | |

| Record name | 4-Bromo-D-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219943-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。